molecular formula C10H15N3O2S B1271453 4-(Piperazin-1-ylsulfonyl)aniline CAS No. 69249-13-4

4-(Piperazin-1-ylsulfonyl)aniline

Cat. No. B1271453
CAS RN: 69249-13-4
M. Wt: 241.31 g/mol
InChI Key: GFDCXCIQDDYTEL-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylsulfonyl)aniline is a compound that is part of a broader class of chemicals that include piperazine as a functional group. Piperazine derivatives are known for their versatility in chemical reactions and are commonly used in the synthesis of various polymers, pharmaceuticals, and other organic compounds. The presence of the sulfonyl and aniline groups in the molecule suggests potential for a range of chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of piperazine–aniline copolymers has been achieved using various acids, with the copolymers being characterized by spectral and physical techniques . Similarly, novel compounds with piperazine motifs have been synthesized, such as 1-Benzenesulfonyl-4-benzhydryl-piperazine, which was prepared from 1-benzhydryl piperazine with benzenesulfonyl chloride . These syntheses often require careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine was determined, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . Such detailed structural information is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Piperazine derivatives participate in a variety of chemical reactions. The reactivity of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride towards amines, for instance, demonstrates the formation of sulfonamides while retaining the benzoxazine moiety . Additionally, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives has been studied, revealing a unique regioselectivity in the synthesis of highly conjugated bisindolyl-p-quinone derivatives . These reactions highlight the diverse reactivity of piperazine-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on the substituents attached to the piperazine core. For example, the semiconducting piperazine–aniline copolymer exhibits significant conductivity, which is influenced by the nature of counter ions . The morphology of such copolymers can form spongy and porous structures, which are important for their potential applications in electronics . The extensive network of intermolecular hydrogen bonds in compounds like piperazine-1,4-diium bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate also indicates the potential for solid-state interactions that can affect the material's properties .

Scientific Research Applications

Hypoxic-Cytotoxic Agents

4-(Piperazin-1-ylsulfonyl)aniline derivatives, such as those in quinoxalinecarbonitrile 1,4-di-N-oxide compounds, are explored for their potential as hypoxic-cytotoxic agents. Piperazine derivatives like 4b and aniline derivatives such as compound 12b have shown significant potency and selectivity in this context (Ortega et al., 2000).

Synthesis of Novel Derivatives

The synthesis of novel derivatives involving 4-(Piperazin-1-ylsulfonyl)aniline, such as 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives, has been reported. These compounds are obtained through multiple reaction steps including bromination, cyclization, N-alkylation, and reduction (Yang Qi-don, 2015).

Antimicrobial Screening

Compounds with structures linking s-triazines to piperazine or aniline scaffolds, including 4-(Piperazin-1-ylsulfonyl)aniline, have been synthesized and evaluated for antimicrobial efficacy against various bacteria and fungi. Some derivatives have shown significant activity against specific microbial strains (Lakum et al., 2013).

Potential Insecticides

Derivatives of 4-(Piperazin-1-ylsulfonyl)aniline have been synthesized and tested for insecticidal activities. These compounds are designed based on serotonin receptor ligands and exhibit selective bioactivities against certain pests (Shen et al., 2013).

Synthesis and Reactivity Studies

The synthesis and reactivity of various compounds containing 4-(Piperazin-1-ylsulfonyl)aniline have been studied. These include research into the reaction of the title compound with amines like aniline and piperidine, leading to the formation of sulfonamides and other derivatives (Tarasov et al., 2002).

Electrochemical Studies

Electrochemical studies of copolymers formed from piperazine and aniline monomers, including 4-(Piperazin-1-ylsulfonyl)aniline, have been conducted. These studies focus on the chemical structure, redox behavior, and electrochemical sensing properties of the synthesized copolymers (Dkhili et al., 2018).

Safety And Hazards

4-(Piperazin-1-ylsulfonyl)aniline is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-piperazin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDCXCIQDDYTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-ylsulfonyl)aniline

CAS RN

69249-13-4
Record name 69249-13-4
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